

An In-depth Technical Guide to Methyl 4-[2-(acetylamino)ethoxy]benzoate

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Compound of Interest

Compound Name:

Methyl 4-[2(acetylamino)ethoxy]benzoate

Cat. No.:

B386253

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This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, and a proposed synthetic route for **Methyl 4-[2-(acetylamino)ethoxy]benzoate**. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Chemical Identity

Methyl 4-[2-(acetylamino)ethoxy]benzoate is a chemical compound that consists of a central benzene ring substituted at the 1 and 4 positions. The substituent at the 1-position is a methyl ester group, and the substituent at the 4-position is a 2-(acetylamino)ethoxy group.

Molecular Formula: C_12H_15NO_4

Molecular Weight: 237.25 g/mol

CAS Number: Not available in the searched literature.

Synonyms:

- Methyl p-[2-(acetylamino)ethoxy]benzoate
- N-(2-(4-(methoxycarbonyl)phenoxy)ethyl)acetamide



Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **Methyl 4-[2-(acetylamino)ethoxy]benzoate** based on the analysis of its structural analogues.

Property	Predicted Value
Melting Point (°C)	~100-110
Boiling Point (°C)	> 300
Density (g/cm³)	~1.2
Solubility	Soluble in methanol, ethanol, DMSO, and other common organic solvents. Limited solubility in water.
рКа	~14 (amide proton), ~4 (conjugate acid of the ester)

Molecular Structure Diagram

Caption: Molecular structure of **Methyl 4-[2-(acetylamino)ethoxy]benzoate**.

Proposed Synthesis

Due to the lack of direct literature on the synthesis of Methyl 4-[2-

(acetylamino)ethoxy]benzoate, a plausible synthetic route is proposed via a Williamson ether synthesis. This method involves the reaction of methyl 4-hydroxybenzoate with a suitable 2-(acetylamino)ethyl halide or tosylate.

Experimental Protocol: Proposed Synthesis of Methyl 4-[2-(acetylamino)ethoxy]benzoate

Materials:

- Methyl 4-hydroxybenzoate
- N-(2-chloroethyl)acetamide (or N-(2-bromoethyl)acetamide)



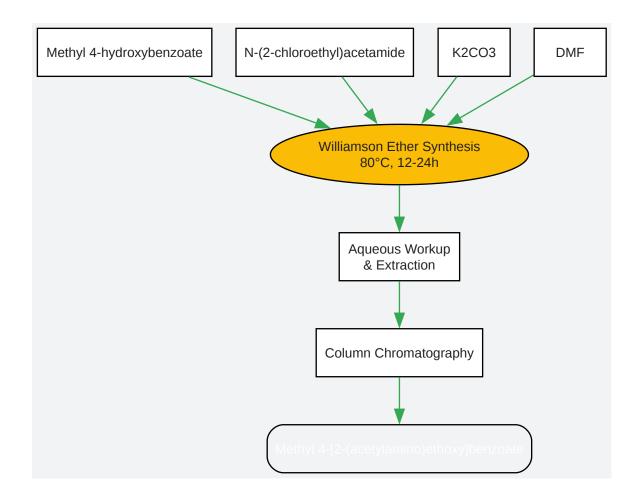
- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a stirred solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add N-(2-chloroethyl)acetamide (1.1 eq) to the reaction mixture.
- Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
- Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **Methyl 4-[2-(acetylamino)ethoxy]benzoate**.

Synthesis Workflow Diagram





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Caption: Proposed workflow for the synthesis of Methyl 4-[2-(acetylamino)ethoxy]benzoate.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 4-[2-(acetylamino)ethoxy]benzoate**. These predictions are based on the analysis of its constituent functional groups and data from structurally related compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.00	d	2H	Ar-H (ortho to - COOCH ₃)
~6.95	d	2H	Ar-H (ortho to -OCH ₂ -)
~6.50	br s	1H	-NH-
~4.15	t	2H	-OCH ₂ -
~3.90	S	3H	-COOCH₃
~3.70	q	2H	-CH2NH-
~2.05	S	3H	-COCH₃

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~170.5	-COCH₃
~166.5	-COOCH₃
~162.0	Ar-C (ipso to -OCH ₂ -)
~131.5	Ar-CH (ortho to -COOCH₃)
~123.0	Ar-C (ipso to -COOCH₃)
~114.5	Ar-CH (ortho to -OCH2-)
~67.0	-OCH ₂ -
~52.0	-COOCH₃
~40.0	-CH₂NH-
~23.0	-COCH₃

Predicted IR Data (KBr, cm⁻¹)



Wavenumber (cm ⁻¹)	Assignment
~3300	N-H stretch (amide)
~3050	C-H stretch (aromatic)
~2950	C-H stretch (aliphatic)
~1710	C=O stretch (ester)
~1660	C=O stretch (amide I)
~1600, 1510	C=C stretch (aromatic)
~1250	C-O stretch (ether)
~1100	C-O stretch (ester)

Predicted Mass Spectrometry Data (EI-MS)

m/z	Assignment
237	[M]+
206	[M - OCH₃] ⁺
178	[M - COOCH3 - H]+
151	[M - CH2NHCOCH3 - O]+
121	[C7H5O3]+

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for **Methyl 4-[2-(acetylamino)ethoxy]benzoate**, its structural motifs are present in various biologically active molecules. For instance, the para-substituted benzoate core is a common feature in many pharmaceutical agents and natural products. The acetamido group is also prevalent in many bioactive compounds.

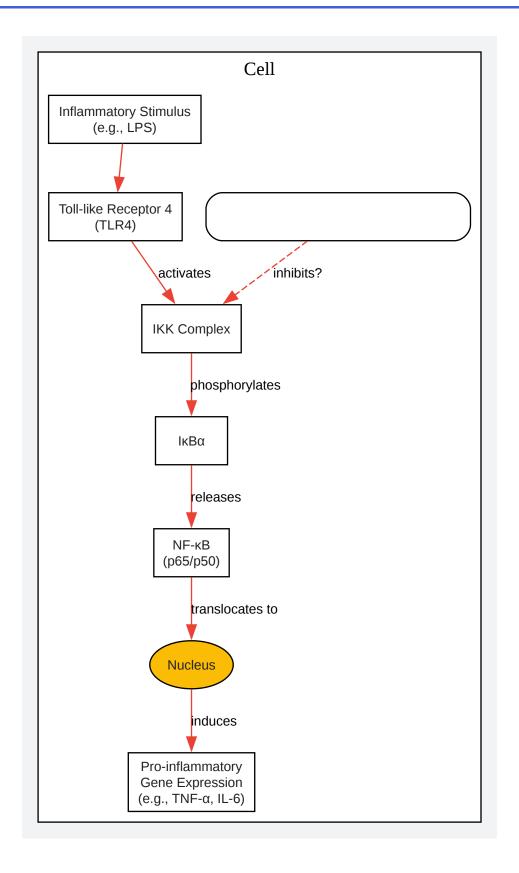
Based on the structures of related compounds, potential areas of biological investigation for this molecule could include anti-inflammatory, analgesic, or antimicrobial activities. The



following diagram illustrates a hypothetical signaling pathway that could be investigated if the compound were to exhibit anti-inflammatory properties, such as the inhibition of the NF-κB pathway.

Hypothetical Anti-Inflammatory Signaling Pathway





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Caption: Hypothetical inhibition of the NF-kB signaling pathway by **Methyl 4-[2-(acetylamino)ethoxy]benzoate**.

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